

# Spectroscopic Profile of Pentadecan-8-ol: A Technical Guide

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## Compound of Interest

Compound Name: Pentadecan-8-ol

Cat. No.: B157577

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This technical guide provides a comprehensive overview of the spectroscopic data for **Pentadecan-8-ol**, a secondary long-chain fatty alcohol. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings, particularly within the pharmaceutical and chemical industries. This document details quantitative spectroscopic data, outlines the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

## Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Pentadecan-8-ol** ( $C_{15}H_{32}O$ , Molar Mass: 228.41 g/mol). Due to the limited availability of experimentally derived public data, the Nuclear Magnetic Resonance (NMR) data presented is based on validated prediction models.

## $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Data for **Pentadecan-8-ol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.60	Multiplet	1H	H-8 (CH-OH)
~1.50	Multiplet	4H	H-7, H-9 (CH <sub>2</sub> )
~1.27	Broad Singlet	20H	H-2 to H-6, H-10 to H-14 (CH <sub>2</sub> )
~0.88	Triplet	6H	H-1, H-15 (CH <sub>3</sub> )
Variable	Broad Singlet	1H	OH

Note: The chemical shift of the hydroxyl proton (OH) is variable and dependent on factors such as concentration, solvent, and temperature.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data for **Pentadecan-8-ol**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~72.0	C-8 (CH-OH)
~37.5	C-7, C-9
~31.9	C-13
~29.7	C-5, C-11
~29.3	C-4, C-12
~25.8	C-6, C-10
~22.7	C-2, C-14
~14.1	C-1, C-15

## Mass Spectrometry (MS)

The mass spectrum of **Pentadecan-8-ol** is characterized by fragmentation patterns typical for long-chain secondary alcohols. The molecular ion peak ( $M^+$ ) at  $m/z$  228 is often weak or absent in Electron Ionization (EI) mass spectrometry.

Table 3: Major Mass Spectral Fragments for **Pentadecan-8-ol**

$m/z$	Proposed Fragment Ion	Fragmentation Pathway
210	$[M - H_2O]^+$	Dehydration
129	$[C_9H_{17}]^+$ or $[C_7H_{13}O]^+$	$\alpha$ -cleavage
111	$[C_8H_{15}]^+$	Cleavage adjacent to the hydroxyl group with hydrogen rearrangement
99	$[C_7H_{15}]^+$	$\alpha$ -cleavage
69	$[C_5H_9]^+$	Further fragmentation

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **Pentadecan-8-ol** displays characteristic absorption bands for aliphatic alcohols.

Table 4: Characteristic FT-IR Absorption Bands for **Pentadecan-8-ol**

Wavenumber ( $cm^{-1}$ )	Functional Group	Description
~3330 (broad)	O-H	Stretching, hydrogen-bonded
~2925, ~2855	C-H	Stretching, aliphatic $CH_2$ and $CH_3$
~1465	C-H	Bending, $CH_2$
~1375	C-H	Bending, $CH_3$
~1110	C-O	Stretching, secondary alcohol

## Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to the waxy nature of long-chain alcohols at room temperature, appropriate sample preparation is crucial.

- Accurately weigh 10-20 mg of **Pentadecan-8-ol** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Gently warm the sample in a water bath to ensure complete dissolution and homogeneity.
- If required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although most commercially available deuterated solvents contain TMS.

$^1\text{H}$  NMR Spectroscopy Parameters (Typical for a 400 MHz spectrometer):

- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 3-4 seconds
- Spectral Width: 0-10 ppm

$^{13}\text{C}$  NMR Spectroscopy Parameters (Typical for a 100 MHz spectrometer):

- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Number of Scans: 1024-4096 (due to the low natural abundance of  $^{13}\text{C}$ )
- Relaxation Delay: 2 seconds

- Acquisition Time: 1-2 seconds
- Spectral Width: 0-100 ppm

## Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions (Typical):

- Column: Non-polar capillary column (e.g., DB-5ms)
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 40-400

## Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): As **Pentadecan-8-ol** is a viscous liquid or a low-melting solid, the ATR technique is highly suitable.

- Ensure the ATR crystal (e.g., diamond) is clean.
- Place a small drop of the molten or liquid **Pentadecan-8-ol** directly onto the crystal.

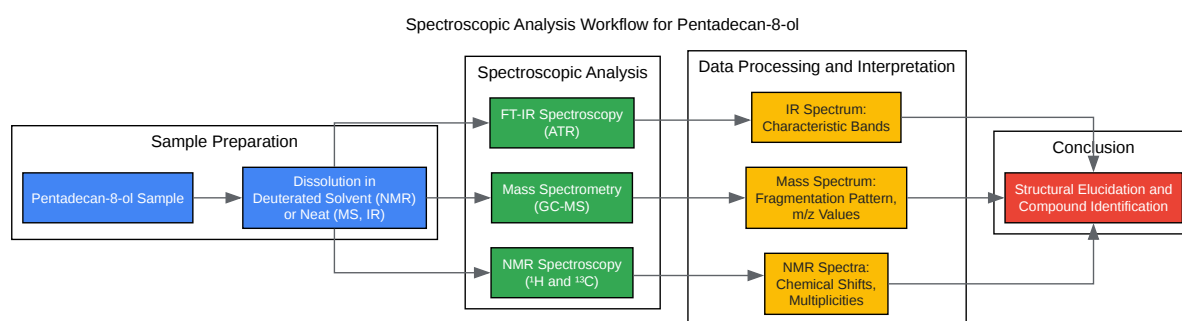
- Acquire the spectrum.

FTIR Spectroscopy Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Pentadecan-8-ol**.



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Spectroscopic analysis workflow.

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